Avalide - 448264-66-2

Avalide

Catalog Number: EVT-1576096
CAS Number: 448264-66-2
Molecular Formula: C32H36ClN9O5S2
Molecular Weight: 726.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Avalide is marketed by Sanofi-Aventis and is available in various formulations, typically as oral tablets. The combination of Irbesartan, an angiotensin II receptor blocker, and Hydrochlorothiazide, a thiazide diuretic, enhances blood pressure control compared to either component alone.

Classification

Avalide falls under the classification of antihypertensive medications. It is categorized as a combination drug due to its dual-action mechanism targeting different pathways in blood pressure regulation.

Synthesis Analysis

Methods

The synthesis of Irbesartan, one of the key components of Avalide, has been explored through various methods. Notably:

  • Suzuki Coupling Reaction: This method utilizes a palladium catalyst and involves coupling aryl halides with boronic acids to form biaryl compounds, which are crucial intermediates in the synthesis of Irbesartan .
  • Improved Synthetic Routes: Recent studies have focused on optimizing yields and purity. For instance, an improved method reported yields up to 99.85% purity via high-performance liquid chromatography (HPLC) analysis .

Technical Details

The synthesis typically involves multiple steps:

  1. Formation of key intermediates using specific reagents like sodium azide and dimethylamine hydrochloride.
  2. Reactions are often conducted in two-phase systems (organic and aqueous) to facilitate separation and purification processes .
Molecular Structure Analysis

Structure

Irbesartan has the following molecular formula: C_25H_28N_6O_5S. Its structure features a biphenyl moiety linked to a tetrazole ring, which is essential for its activity as an angiotensin II receptor blocker.

Data

  • Molecular Weight: 428.59 g/mol
  • Melting Point: 137°C .
Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  • Formation of Tetrazoles: This reaction is critical in producing intermediates for Irbesartan. It typically involves the reaction between sodium azide and other organic compounds under controlled conditions .
  • Coupling Reactions: The formation of biaryl structures through Suzuki coupling is vital for constructing the complex framework of Irbesartan .

Technical Details

Reactions are monitored using thin-layer chromatography (TLC) to ensure completion before proceeding to purification steps.

Mechanism of Action

Process

Irbesartan works by selectively blocking the action of angiotensin II, a potent vasoconstrictor, at its receptor sites. This leads to vasodilation and decreased blood pressure.

Data

The diuretic effect of Hydrochlorothiazide complements this by promoting sodium excretion, further aiding in blood pressure reduction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white or off-white crystalline powder.
  • Solubility: Irbesartan is soluble in methanol and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but should be protected from light.
  • pH Range: The optimal pH for stability is around neutral.
Applications

Scientific Uses

Avalide is primarily used in clinical settings for managing hypertension. Its dual-action mechanism allows for effective blood pressure control while minimizing side effects associated with higher doses of single agents.

Introduction to Irbesartan/Hydrochlorothiazide (Avalide)

Pharmacological Classification and Therapeutic Indications

Avalide is pharmacologically classified as a renin-angiotensin-aldosterone system (RAAS) inhibitor combined with a diuretic. Specifically, it contains:

  • Irbesartan: A selective, competitive antagonist of the angiotensin II type 1 (AT₁) receptor (ARB subclass).
  • Hydrochlorothiazide (HCTZ): A sulfonamide-derived thiazide diuretic inhibiting the sodium-chloride symporter in the distal convoluted tubule [1] [7].

The U.S. Food and Drug Administration (FDA) has approved Avalide for the treatment of hypertension under two primary scenarios:

  • Add-on Therapy: For patients whose blood pressure remains inadequately controlled on irbesartan or hydrochlorothiazide monotherapy.
  • Initial Therapy: For patients likely to require multiple antihypertensive agents to achieve blood pressure targets, particularly those with stage 2 hypertension (systolic BP ≥160 mmHg or diastolic BP ≥100 mmHg) [5] [9].

Clinical studies consistently demonstrate that Avalide achieves superior blood pressure reduction compared to its individual components. For instance, the INCLUSIVE trial reported significantly greater systolic and diastolic reductions with irbesartan/HCTZ versus monotherapy, with up to 74% of patients reaching target BP goals [3] [10]. Beyond hypertension, evidence supports off-label renal protective effects in diabetic nephropathy due to irbesartan's ability to reduce proteinuria and glomerular pressure, though HCTZ requires careful monitoring in this population due to potential metabolic effects [2] [7].

Table 1: FDA-Approved ARB/HCTZ Fixed-Dose Combinations [2] [6]

ARB ComponentHCTZ Dose (mg)Brand Name(s)
Irbesartan12.5 or 25Avalide
Losartan12.5 or 25Hyzaar
Valsartan12.5 or 25Diovan HCT
Olmesartan12.5 or 25Benicar HCT
Telmisartan12.5 or 25Micardis HCT

Historical Development of Angiotensin II Receptor Blocker (ARB)-Diuretic Combinations

The development of ARB-diuretic combinations like Avalide emerged from two converging clinical insights: the high prevalence of monotherapy treatment failure in hypertension and the physiological synergy between RAAS inhibitors and diuretics. Early antihypertensive strategies relied heavily on stepped-care approaches, where agents were added sequentially. However, landmark studies such as ALLHAT (Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial) revealed that over 60% of patients required two or more drugs to reach blood pressure targets [4] [8].

The scientific rationale for combining ARBs with diuretics gained momentum in the late 1990s, as clinical pharmacologists recognized that diuretic-induced sodium depletion activates the RAAS, potentially counteracting initial BP reductions. By blocking angiotensin II generation (via ACE inhibitors) or its receptor binding (via ARBs), this compensatory mechanism could be inhibited. Irbesartan, with its high AT₁ receptor affinity and prolonged receptor dissociation half-life, became an ideal candidate for combination therapy [3] [4].

Regulatory approval pathways for fixed-dose combinations accelerated following evidence from pivotal trials. Avalide received FDA approval based on studies demonstrating:

  • Dose-dependent efficacy: The 300/25 mg formulation provided maximal BP reduction.
  • Timely control: Significant BP lowering within 1–2 weeks, reaching peak effect at 4 weeks [5] [9] [10].This aligned with evolving guideline recommendations (JNC7, ESH/ESC) endorsing initial combination therapy for high-risk or severely hypertensive patients [8].

Mechanistic Rationale for Dual Antihypertensive Therapy

The therapeutic efficacy of Avalide arises from the complementary and synergistic actions of its components on hemodynamic and volume regulatory pathways:

Irbesartan's Mechanism:

  • Competitive antagonism of angiotensin II at the AT₁ receptor, preventing angiotensin II-mediated vasoconstriction, aldosterone release, and sympathetic activation.
  • Vasodilation reduces peripheral vascular resistance without compensatory tachycardia.
  • Renal protection: Dilates efferent glomerular arterioles, reducing intraglomerular pressure and proteinuria [1] [7].

Hydrochlorothiazide's Mechanism:

  • Inhibition of the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule, promoting sodium and water excretion.
  • Reduction of plasma volume and extracellular fluid, decreasing cardiac preload.
  • Vasodilatory effects via calcium channel modulation in vascular smooth muscle after chronic administration [2] [7].

Synergistic Interactions:

  • HCTZ-induced volume depletion potentiates RAAS activity, increasing angiotensin II production. Irbesartan directly blocks this surge, preventing the counter-regulatory rise in BP often seen with diuretic monotherapy.
  • Irbesartan mitigates HCTZ-induced hypokalemia by reducing aldosterone secretion.
  • The combination produces additive reductions in peripheral vascular resistance while normalizing sodium balance [3] [4].

Table 2: Synergistic Mechanisms of Irbesartan/HCTZ in Hypertension [3] [4] [7]

Pathophysiological TargetIrbesartan EffectHCTZ EffectCombined Outcome
Systemic Vascular Resistance↓↓ (Vasodilation)↓ (Chronic use)↓↓↓ Additive reduction
Plasma VolumeNo effect↓↓↓ (Diuresis)Normalization
RAAS Activity↑ (Due to AT₁ block)↑↑ (Na⁺ loss)Blockade prevents compensatory rise
Serum PotassiumMild ↑ (Reduced aldosterone)↓↓ (Urinary K⁺ loss)Neutral balance
Renal Hemodynamics↓ Intraglomerular pressureVariableImproved glomerular filtration pressure

Pharmacokinetic studies confirm the compatibility of this combination:

  • No significant interactions: Irbesartan (oral bioavailability: 60–80%) and HCTZ (bioavailability: 65–75%) exhibit no clinically relevant pharmacokinetic interference.
  • Complementary half-lives: Both compounds support once-daily dosing (Irbesartan t½=11–15 hrs; HCTZ t½=5.6–14.8 hrs), ensuring 24-hour efficacy [2] [6] [9].

The mechanistic synergy translates to enhanced clinical outcomes. Studies using ambulatory blood pressure monitoring demonstrate that irbesartan/HCTZ provides smoother 24-hour BP control and superior trough-to-peak ratios compared to monotherapies, crucial for reducing morning BP surges linked to cardiovascular events [10].

Table 3: Key Pharmacokinetic Parameters of Avalide Components [2] [6]

ParameterIrbesartanHydrochlorothiazide
Bioavailability60–80%65–75%
Peak Plasma Time1.5–2 hours1–2.5 hours
Plasma Protein Binding~90%~68%
Elimination Half-life11–15 hours5.6–14.8 hours
Primary Excretion RouteBiliary (80%)Renal (95%)

Properties

CAS Number

448264-66-2

Product Name

Avalide

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C32H36ClN9O5S2

Molecular Weight

726.3 g/mol

InChI

InChI=1S/C25H28N6O.C7H8ClN3O4S2/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

NZPSYYOURGWZCM-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.